[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-
Description
BenchChem offers high-quality [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
500722-52-1 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-amino-2-(3-methylphenyl)phenol |
InChI |
InChI=1S/C13H13NO/c1-9-3-2-4-10(7-9)12-6-5-11(14)8-13(12)15/h2-8,15H,14H2,1H3 |
InChI Key |
ZXAKZQUZDQGZDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
Structural Features and Positional Isomerism in Aminohydroxylated Biphenyls
The compound [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- possesses a core structure of two connected benzene (B151609) rings. Its specific properties are dictated by the arrangement of its functional groups: a hydroxyl group at the 2-position, an amino group at the 4-position, and a methyl group at the 3'-position. The numbering convention designates one ring with unprimed numbers (1-6) and the second ring with primed numbers (1'-6'), starting from the carbon atoms connected by the central single bond.
Positional isomerism plays a critical role in determining the chemical and biological properties of substituted biphenyls. The spatial arrangement of the amino, hydroxyl, and methyl groups can significantly alter the molecule's reactivity, polarity, and ability to interact with biological targets. Subtle changes in the location of these substituents can lead to vastly different outcomes. For example, research on biphenyl-based organic semiconductors has shown that moving methyl groups from an ortho to a meta position can significantly impact the material's thermal properties, making it more crystalline due to a more rigid molecular structure. vu.lt
While detailed information for [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- is scarce, data for its positional isomers are available, illustrating the importance of substituent placement.
| Compound Name | Structure | Key Structural Difference from Target Compound |
| [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- | (Target Compound) | -OH at C2, -NH2 at C4, -CH3 at C3' |
| 4'-Amino-4-methyl-[1,1'-biphenyl]-3-ol nih.gov | Isomer 1 | -OH at C3, -NH2 at C4', -CH3 at C4 |
| 2'-Amino-3-methyl-[1,1'-biphenyl]-4-ol chemsrc.com | Isomer 2 | -OH at C4, -NH2 at C2', -CH3 at C3 |
Another important structural feature in some substituted biphenyls is atropisomerism. This phenomenon occurs when bulky substituents at the ortho positions (2, 2', 6, and 6') restrict free rotation around the single bond connecting the two phenyl rings. This hindered rotation can create stable, non-superimposable mirror-image isomers (enantiomers), even without a traditional chiral carbon atom. This axial chirality is a key consideration in the design of chiral ligands and pharmacologically active molecules.
Overview of Current Research Trends Pertaining to 1,1 Biphenyl 2 Ol, 4 Amino 3 Methyl and Its Analogues
Targeted Synthesis of Substituted Biphenyl-2-ols and Analogues
The construction of the [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- scaffold necessitates precise control over the introduction of substituents onto the biphenyl core. This section details the strategies for achieving the desired substitution pattern.
Regioselective Functionalization of Biphenyl Scaffolds
Regioselective functionalization is paramount in the synthesis of complex biphenyls. The substitution pattern is often dictated by the directing effects of the functional groups already present on the aromatic rings. For instance, in electrophilic aromatic substitution reactions, the hydroxyl group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The interplay of these directing effects, along with steric hindrance, must be carefully considered to achieve the desired isomer. spu.eduspu.edu
The introduction of functional groups can be achieved through a variety of reactions. For example, nitration is a common method for introducing a nitro group, which can subsequently be reduced to an amino group. spu.eduspu.edu The conditions of the nitration reaction, such as the choice of nitrating agent and solvent, can influence the regioselectivity of the reaction.
Introduction of Amino and Methyl Groups on Biphenyl Systems
The introduction of the amino and methyl groups onto the biphenyl system requires careful strategic planning. The methyl group is typically incorporated by using a methylated starting material in a cross-coupling reaction or through functional group transformation.
The amino group is most commonly introduced via the reduction of a nitro group. This two-step sequence involves an initial electrophilic nitration of the biphenyl ring, followed by reduction of the nitro functionality. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation or the use of metals in acidic media. google.com The regioselectivity of the initial nitration step is crucial for the final placement of the amino group. For instance, the nitration of 3-methylbiphenyl (B165614) primarily occurs at the positions ortho and para to the methyl group. spu.edu
Precursor Design and Transformation Pathways
The successful synthesis of [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- relies on the logical design of precursor molecules and the selection of appropriate reaction pathways to transform them into the final product.
Nitration and Subsequent Reduction for Amino-Biphenyl Derivatives
A key strategy for the synthesis of amino-biphenyl derivatives is the nitration of a suitable biphenyl precursor followed by the reduction of the resulting nitro-biphenyl. spu.eduspu.edu For the target molecule, a plausible precursor would be 3'-methyl-[1,1'-biphenyl]-2-ol. Nitration of this precursor would need to be regioselective to place the nitro group at the 4-position of the phenol-containing ring. The directing effect of the hydroxyl group would favor substitution at the ortho and para positions. Steric hindrance from the adjacent phenyl ring might influence the ortho/para ratio.
Once the nitro group is in place, it can be reduced to the desired amino group. Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic conditions. google.com
Table 1: Comparison of Reduction Methods for Nitroarenes
| Reducing Agent | Catalyst/Conditions | Advantages | Disadvantages |
| H₂ | Pd/C, PtO₂ | Clean reaction, high yield | Requires specialized equipment for handling hydrogen gas |
| Fe | HCl/H₂O | Inexpensive, effective | Can lead to acidic workup conditions |
| SnCl₂ | HCl | Mild conditions | Stoichiometric amounts of tin salts are produced as waste |
| Na₂S₂O₄ | H₂O/MeOH | Mild, useful for sensitive substrates | Can sometimes lead to over-reduction |
Mannich Reactions in the Synthesis of Aminomethylated Biphenylols
The Mannich reaction is a three-component condensation reaction involving a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom. researchgate.netresearchgate.netnih.gov In the context of biphenylols, the phenolic ring can act as the nucleophile, leading to the introduction of an aminomethyl group. researchgate.net This reaction typically occurs at the position ortho to the hydroxyl group due to its strong activating and directing effect. researchgate.net
While the Mannich reaction is a powerful tool for C-C bond formation and the introduction of a nitrogen-containing functional group, it introduces an aminomethyl group (-CH₂NR₂) rather than a direct amino group (-NH₂). Therefore, for the synthesis of [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-, a direct Mannich reaction on the biphenyl-2-ol precursor would not yield the desired product. However, it could be a potential route for the synthesis of related aminomethylated analogues. researchgate.net
Metal-Catalyzed Cross-Coupling Methodologies for Biphenyl Construction
The construction of the core biphenyl structure is a critical step in the synthesis of [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-. Metal-catalyzed cross-coupling reactions are the most versatile and efficient methods for this purpose. researchgate.netnih.gov
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds between aryl groups. google.com This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. google.com For the synthesis of the target molecule, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a suitably protected 4-amino-2-halophenol with 3-methylphenylboronic acid, or vice versa. The choice of protecting groups for the phenol (B47542) and amino functionalities is crucial to avoid side reactions.
Other important cross-coupling reactions for biphenyl synthesis include the Negishi coupling (organozinc and organohalide) and the Stille coupling (organotin and organohalide), both typically catalyzed by palladium or nickel complexes. bedfordcatalysis.com The choice of coupling partners and reaction conditions can be optimized to achieve high yields and selectivity.
Table 2: Overview of Key Metal-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis
| Reaction Name | Coupling Partners | Catalyst | Key Features |
| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Palladium(0) | Mild reaction conditions, high functional group tolerance, commercially available reagents. google.com |
| Negishi Coupling | Organozinc compound + Organohalide | Palladium(0) or Nickel(0) | High reactivity of organozinc reagents, often proceeds under mild conditions. bedfordcatalysis.com |
| Stille Coupling | Organotin compound + Organohalide | Palladium(0) | Tolerant of a wide range of functional groups, but toxicity of tin reagents is a concern. |
| Kumada Coupling | Grignard reagent + Organohalide | Nickel or Palladium | Highly reactive, but limited functional group tolerance due to the basicity of Grignard reagents. |
Suzuki-Miyaura Coupling and Related Approaches
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. youtube.comnih.gov This reaction is particularly well-suited for the construction of the core biphenyl structure of [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-. The success of this cross-coupling can be attributed to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of the boronic acid reagents. nih.govmdpi.com
A plausible synthetic route to the target compound involves the coupling of two functionalized benzene (B151609) rings. The key challenge lies in the presence of the reactive amino and hydroxyl groups, which often require protection to prevent side reactions. For instance, the synthesis could be approached by coupling a derivative of a 4-amino-2-hydroxyphenyl ring with a 3-methylphenyl ring.
A potential strategy involves the reaction between a protected 4-bromo-2-methoxyaniline (B48862) and (3-methylphenyl)boronic acid. The methoxy (B1213986) and amino groups may require protecting groups to ensure the reaction's efficiency. Following the successful coupling to form the biphenyl backbone, subsequent deprotection steps would yield the final product. The choice of catalyst, ligand, and base is crucial for achieving high yields. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are effective for coupling sterically hindered or electronically challenging substrates. organic-chemistry.org
Research on the synthesis of related structures, such as fluorinated biphenyls and ortho-substituted anilines, provides insight into the likely conditions required. nih.govmdpi.com For example, studies have shown that palladium nanoparticles can serve as efficient heterogeneous catalysts. mdpi.com Furthermore, the development of catalyst systems like CataXCium A Pd G3 has proven effective for couplings involving unprotected anilines, which could potentially simplify the synthetic sequence by avoiding protection and deprotection steps. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Pre-catalysts | mdpi.comorganic-chemistry.org |
| Ligand | Bulky Monophosphines (e.g., SPhos, JohnPhos) or N-Heterocyclic Carbenes (NHCs) | organic-chemistry.orgnih.gov |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | mdpi.comnih.gov |
| Solvent | Toluene, Dioxane, THF/H₂O, 2-Propanol | organic-chemistry.orgmdpi.comnih.gov |
| Temperature | Room Temperature to 110 °C | organic-chemistry.orgmdpi.com |
Buchwald-Hartwig Amination in Biphenyl Systems
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of arylamines from aryl halides or pseudohalides. wikipedia.orgnih.gov In the context of synthesizing [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-, this method is ideal for introducing the primary amino group onto a pre-formed biphenyl scaffold.
This strategy would begin with the synthesis of a biphenyl intermediate, such as 4-bromo-3'-methyl-[1,1'-biphenyl]-2-ol, via a Suzuki-Miyaura coupling or another suitable method. The hydroxyl group would likely need to be protected (e.g., as a methoxy or benzyloxy ether) prior to the amination step. The subsequent Buchwald-Hartwig reaction would couple this aryl bromide with an ammonia (B1221849) equivalent. The use of ammonium (B1175870) salts, such as ammonium sulfate, or masked ammonia sources like benzophenone (B1666685) imine followed by hydrolysis, allows for the efficient installation of a primary -NH₂ group. nih.gov
The development of several generations of catalyst systems, featuring sterically demanding and electron-rich phosphine ligands like XPhos and BrettPhos, has greatly expanded the scope and efficiency of this transformation. youtube.com These advanced catalysts allow the reaction to proceed under milder conditions and with a broader range of substrates, including those with sensitive functional groups. jocpr.com The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly employed. libretexts.org
| Parameter | Condition | Reference |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | beilstein-journals.org |
| Ligand | Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos, BrettPhos) | youtube.combeilstein-journals.org |
| Amine Source | Ammonia, Ammonium Salts (e.g., (NH₄)₂SO₄), or Ammonia Equivalents | nih.govacsgcipr.org |
| Base | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ | libretexts.orgbeilstein-journals.org |
| Solvent | Toluene, Dioxane, THF | libretexts.org |
| Temperature | 80 - 110 °C | beilstein-journals.org |
Chemical Transformations of Phenolic and Amino Functional Groups
The phenolic hydroxyl and amino groups in [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- are the primary sites for a range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.
The phenolic hydroxyl group is acidic and can undergo reactions typical of phenols. These include:
Etherification: Reaction with alkyl halides or sulfates in the presence of a base (e.g., Williamson ether synthesis) yields the corresponding ether derivatives.
Esterification: Acylation with acid chlorides or anhydrides in the presence of a base or an acid catalyst produces phenyl esters.
O-Alkylation: Can be achieved under various conditions to introduce different alkyl chains.
The aromatic amino group is basic and nucleophilic, participating in reactions such as:
Acylation: Forms amides upon reaction with acyl chlorides or anhydrides. This is a common method for protecting the amino group or introducing new functional moieties.
Alkylation: Can undergo mono- or di-alkylation with alkyl halides, although overalkylation can be a challenge.
Diazotization: Reaction with nitrous acid (HONO) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be subjected to various Sandmeyer and Schiemann reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -F, -OH).
The relative reactivity of the hydroxyl and amino groups can be controlled by adjusting the reaction conditions, such as pH. For instance, in acidic media, the amino group is protonated, reducing its nucleophilicity and favoring reactions at the phenolic hydroxyl group. Conversely, in basic media, the phenolic proton is removed, enhancing its nucleophilicity.
Table 1: Representative Chemical Transformations of Functional Groups
| Reaction Type | Reagents and Conditions | Expected Product |
| Etherification | CH₃I, K₂CO₃, Acetone | [1,1'-Biphenyl]-2-methoxy, 4-amino-3'-methyl- |
| Esterification | Acetyl chloride, Pyridine (B92270) | 4-amino-3'-methyl-[1,1'-biphenyl]-2-yl acetate |
| N-Acylation | Acetic anhydride, NaHCO₃ | N-(2-hydroxy-3'-methyl-[1,1'-biphenyl]-4-yl)acetamide |
| Diazotization | NaNO₂, HCl, 0-5 °C | 2-hydroxy-3'-methyl-[1,1'-biphenyl]-4-diazonium chloride |
Oxidation and Reduction Chemistry of Aminohydroxylated Biphenyls
The aminohydroxylated biphenyl structure of [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- makes it susceptible to both oxidation and reduction reactions. The ease of oxidation is a characteristic feature of aminophenols, particularly those with ortho- or para-relationships between the amino and hydroxyl groups.
Oxidation: The presence of both electron-donating amino and hydroxyl groups on the same phenyl ring activates the molecule towards oxidation.
Mild oxidizing agents can lead to the formation of quinone-imine structures.
Stronger oxidation can result in polymerization or degradation of the molecule. The electrochemical oxidation of aminophenols is known to produce polymeric films on electrode surfaces.
In the case of ortho-aminophenols, oxidation can lead to the formation of phenoxazinone derivatives through intramolecular cyclization. Given the para-relationship of the functional groups in the specified isomer, intermolecular polymerization is more likely.
Reduction: The biphenyl core and the functional groups are generally stable to common reducing agents. However, under more forcing conditions:
Catalytic hydrogenation at high pressure and temperature could potentially reduce the aromatic rings, though this would require significant energy input.
The primary utility of reduction in the synthesis of such compounds is often in the preparation of the amino group from a nitro precursor. For instance, the reduction of a nitrated biphenyl derivative is a common synthetic route to aminobiphenyls.
Table 2: Predicted Redox Behavior
| Reaction Type | Reagents and Conditions | Expected Outcome |
| Mild Oxidation | Air, mild oxidizing agents (e.g., FeCl₃) | Formation of colored polymeric products via quinone-imine intermediates. |
| Strong Oxidation | KMnO₄, K₂Cr₂O₇ | Degradation of the aromatic rings. |
| Catalytic Hydrogenation | H₂, Pd/C, high pressure/temperature | Potential for ring saturation, but generally stable. |
Electrophilic Aromatic Substitution Patterns on the Biphenyl Core
The positions of electrophilic attack on the biphenyl core of [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- are strongly influenced by the directing effects of the existing substituents. The hydroxyl (-OH), amino (-NH₂), and methyl (-CH₃) groups are all activating and ortho-, para-directing.
On the 4-amino-[1,1'-biphenyl]-2-ol (B3331218) ring: The powerful activating and ortho-, para-directing effects of the amino and hydroxyl groups dominate.
The position ortho to the hydroxyl group (position 3) and ortho to the amino group (position 5) are highly activated.
Steric hindrance from the adjacent phenyl ring and the existing substituents will play a significant role in determining the regioselectivity. Position 5 is likely to be more sterically accessible than position 3.
On the 3'-methyl-[1,1'-biphenyl] ring: The methyl group is a weaker activating group and directs electrophilic attack to the ortho and para positions relative to it.
The positions ortho to the methyl group (2' and 4') and para to the methyl group (6') are activated.
The directing effect of the entire aminohydroxyphenyl substituent must also be considered. As a bulky group, it will influence the accessibility of these positions.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like Br₂/FeBr₃ or Cl₂/FeCl₃.
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although the presence of the amino group can complicate these reactions due to its basicity and potential to coordinate with the Lewis acid catalyst. Protection of the amino group is often necessary.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) | Rationale |
| Bromination | Br⁺ | 5-bromo-[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- | Strong directing effect of -OH and -NH₂ groups, position 5 is sterically favored. |
| Nitration | NO₂⁺ | 5-nitro-[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- | Powerful activation by -OH and -NH₂ directs to available ortho/para positions. |
| Sulfonation | SO₃ | [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-5-sulfonic acid | Similar directing effects as nitration and halogenation. |
Derivatization Studies for Expanded Chemical Space
Derivatization of [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- is a key strategy for expanding its chemical space and tailoring its properties for various applications, such as in medicinal chemistry or materials science. The primary handles for derivatization are the versatile amino and hydroxyl groups.
Amide and Ester Libraries: Combinatorial approaches can be used to react the parent compound with a diverse range of carboxylic acids (to form amides) and acyl chlorides (to form esters), creating large libraries of new compounds.
Sulfonamide Formation: The amino group can react with sulfonyl chlorides to produce sulfonamides, a common motif in pharmacologically active molecules.
Urea (B33335) and Thiourea (B124793) Derivatives: Reaction of the amino group with isocyanates or isothiocyanates yields urea and thiourea derivatives, respectively.
Click Chemistry: If the parent molecule is modified to include an azide (B81097) or alkyne functionality, it can participate in click chemistry reactions (e.g., Huisgen cycloaddition) to be conjugated with other molecules.
These derivatization strategies not only modify the steric and electronic properties of the parent molecule but also allow for the introduction of new functional groups that can impart specific biological activities or material properties. For analytical purposes, derivatization with fluorescent tags or other chromophores can enhance detection in techniques like HPLC or GC-MS.
Table 4: Potential Derivatization Reactions for Chemical Space Expansion
| Derivatization Strategy | Reagent Type | Resulting Functional Group |
| Amide Synthesis | Carboxylic Acids / Acyl Chlorides | Amide |
| Ester Synthesis | Acyl Chlorides / Anhydrides | Ester |
| Sulfonamide Synthesis | Sulfonyl Chlorides | Sulfonamide |
| Urea Synthesis | Isocyanates | Urea |
| Ether Synthesis | Alkyl Halides | Ether |
Computational Chemistry and Theoretical Characterization of 1,1 Biphenyl 2 Ol, 4 Amino 3 Methyl
Quantum Mechanical Studies on Electronic and Geometric Structures
Quantum mechanical calculations offer a powerful lens through which to examine the intricate details of the molecule's electronic and geometric landscape. These studies form the foundation for understanding its stability, conformation, and electronic behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), are utilized to determine its optimized geometry and various molecular properties. researchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.
Table 1: Calculated Molecular Properties of [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- using DFT
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | -708.9 Hartree | - |
| Dipole Moment | 2.5 Debye | D |
| C-C (inter-ring) Bond Length | 1.49 | Å |
| C-O Bond Length | 1.36 | Å |
| C-N Bond Length | 1.40 | Å |
Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar aromatic compounds.
A conformational landscape analysis involves calculating the potential energy of the molecule as a function of this dihedral angle. The resulting potential energy surface reveals the most stable conformations (energy minima) and the energy barriers (transition states) between them. researchgate.net For substituted biphenyls, a completely planar conformation (0° dihedral angle) often introduces steric hindrance between ortho-substituents, while a perpendicular conformation (90° dihedral angle) can disrupt π-conjugation between the rings. nih.gov Therefore, the lowest energy conformer for [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- is expected to adopt a twisted or skewed geometry, with a dihedral angle typically between 30° and 60°, balancing steric repulsion and electronic stabilization. nih.gov
Table 2: Illustrative Energetic Profile for Phenyl Ring Rotation
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Note |
|---|---|---|---|
| Global Minimum | ~45 | 0.0 | Most stable, twisted conformer |
| Planar Transition State | 0 | +2.1 | Steric hindrance between H and OH |
| Perpendicular Transition State | 90 | +1.5 | Loss of π-conjugation |
Note: The data in this table is hypothetical, representing a plausible energetic profile for a substituted biphenyl (B1667301).
Molecular Modeling and Simulation Methodologies
Building upon quantum mechanical foundations, molecular modeling and simulation techniques explore the molecule's shape, electrostatic fields, and dynamic electronic phenomena.
Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA) are 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods used to correlate a molecule's properties with its biological activity. While specific activity data for [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- is not discussed here, the methodology involves aligning a set of similar molecules and calculating their steric and electrostatic fields.
In a hypothetical MFA study, the compound would be placed in a 3D grid, and interaction energies with a probe atom would be calculated at each grid point. This generates steric and electrostatic contour maps. These maps highlight regions where bulky groups (steric fields) or specific charge distributions (electrostatic fields) are predicted to be favorable or unfavorable for a given activity. For instance, a positive electrostatic potential region might indicate a favorable interaction with a negatively charged residue in a receptor binding site. nih.gov
The presence of both electron-donating groups (amino and hydroxyl) and an aromatic π-system makes [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl- a candidate for intramolecular charge transfer (ICT) upon photoexcitation. ias.ac.in When the molecule absorbs light, an electron can be promoted from a molecular orbital primarily located on the electron-rich amino-phenol ring to an orbital distributed across the biphenyl system.
Computational studies, particularly Time-Dependent DFT (TD-DFT), are used to model this phenomenon. nih.gov Calculations can predict the electronic transitions, oscillator strengths, and the nature of the excited states. An ICT state is characterized by a significant change in the dipole moment between the ground state (S₀) and the first excited state (S₁). This charge redistribution in the excited state is crucial for understanding the molecule's photophysical properties, such as fluorescence. nih.gov The solvent environment can also play a significant role in stabilizing the polar ICT state. rsc.org
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental framework used to predict and explain chemical reactivity. taylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov
For [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-, the HOMO is expected to be localized on the electron-rich 4-amino-2-hydroxyphenyl ring, as the amino and hydroxyl groups are strong electron donors. The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate electrons (its nucleophilicity). wuxiapptec.com Conversely, the LUMO is likely distributed over the entire biphenyl π-system. The energy of the LUMO (E_LUMO) reflects the molecule's ability to accept electrons (its electrophilicity). wuxibiology.com
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of chemical reactivity and stability. wuxiapptec.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Global reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity profile. nih.gov
Table 3: Calculated Frontier Molecular Orbital Properties
| Parameter | Calculated Value | Unit | Description |
|---|---|---|---|
| E_HOMO | -5.2 | eV | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | -0.8 | eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.4 | eV | Indicator of chemical stability and reactivity |
| Ionization Potential (I) | 5.2 | eV | ~ -E_HOMO |
| Electron Affinity (A) | 0.8 | eV | ~ -E_LUMO |
Note: The data in this table is illustrative and represents typical values for similar aromatic systems.
Structure Activity Relationship Sar and Mechanistic Biological Insights of 1,1 Biphenyl 2 Ol, 4 Amino 3 Methyl Analogues
Quantitative Structure-Activity Relationship (QSAR) Model Development for Biphenyl (B1667301) Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in deciphering the complex interplay between the chemical structure of biphenyl derivatives and their biological functions. medcraveonline.com By developing mathematical models, QSAR analysis correlates variations in the physicochemical properties of compounds with their biological activities, thereby guiding the design of more potent molecules. medcraveonline.compensoft.net For biphenyl carboxamide analogues with analgesic activity, multiple linear regression analysis has been used to develop statistically significant models. medcraveonline.com Similarly, various QSAR methods, including 2D-QSAR, group-based QSAR, and k-nearest neighbor (kNN), have been employed to model the activity of 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridine (B92270) derivatives as Angiotensin II (AT1) receptor antagonists. researchgate.net
The biological activity of biphenyl analogues is governed by a combination of steric, electrostatic, and hydrophobic interactions with their target receptors. QSAR models rely on molecular descriptors that quantify these properties.
Steric Descriptors: These parameters describe the size and shape of the molecule and its substituents. The effective size of ortho substituents on a biphenyl ring, for instance, has been probed using dynamic NMR to measure the barriers to aryl-aryl rotation. researchgate.net Studies have found that bulky groups attached to the pharmacophore can decrease the activity of inhibitors by preventing entry into the substrate-binding pocket or causing unfavorable steric interactions. researchgate.net In 3D-QSAR models, steric fields are often visualized in contour maps, where regions indicating that bulky substituents are favored or disfavored for activity can be identified. researchgate.net
Electrostatic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and dipole moments, which are critical for molecular recognition. Quantum theoretic descriptions, including atomic charge and orbital energies, have been used as descriptors in QSAR models for benzene (B151609) and its derivatives. nih.gov Electrostatic field visualizations from models like Topomer CoMFA can reveal the effects of different substituent structures on activity. researchgate.net For instance, the presence of electronegative atoms like oxygen, nitrogen, and sulfur in functional groups is often crucial for interaction with target enzymes. researchgate.net
Hydrogen-Bond Descriptors: Hydrogen bonding is a key factor in drug-receptor interactions. Descriptors such as the number of H-bond acceptor and donor atoms are commonly used, though they may not always suffice to describe the actual H-bonding ability. nih.gov More advanced descriptors related to the experimental thermodynamics of hydrogen bonding can be necessary for successful modeling. nih.gov In pharmacophore models for biphenyl derivatives, hydrogen bond acceptor features are often identified as crucial for activity. researchgate.net
Table 1: Key Descriptor Types in QSAR Models for Biphenyl Derivatives
| Descriptor Type | Description | Examples | Relevance in Biphenyl SAR |
|---|---|---|---|
| Steric | Describes the size, shape, and bulk of the molecule or its substituents. | Substituent volume, Molar refractivity, van der Waals volume. | Influences binding pocket accessibility and can cause unfavorable interactions if substituents are too large. researchgate.net |
| Electrostatic | Relates to the electronic properties and charge distribution of the molecule. | Atomic charges, Dipole moment, Orbital energies (e.g., HOMO, LUMO). nih.gov | Governs polar interactions, ion-ion interactions, and the formation of salt bridges with receptor sites. nih.gov |
| Hydrogen-Bonding | Quantifies the potential for forming hydrogen bonds with the biological target. | Number of H-bond donors/acceptors, Polar Surface Area (PSA). nih.gov | Crucial for specific ligand-receptor recognition and stabilization of the bound complex. researchgate.net |
| Hydrophobic | Measures the lipophilicity of the molecule, affecting its transport and binding. | LogP, Hansch π values. nih.gov | Important for interactions with hydrophobic pockets in receptors and for membrane permeability. researchgate.net |
The primary goal of developing a QSAR model is its ability to accurately predict the activity of novel compounds. The predictive power of these models is assessed through rigorous internal and external validation techniques. A robust model should have high correlation coefficients (R²) for the training set and high cross-validated correlation coefficients (q²), indicating good internal stability. medcraveonline.comnih.gov
For example, a 2D-QSAR model for biphenyl carboxamide analogues showed an R² value of 0.800 and a predicted R² of 0.7217, suggesting a good predictive model. medcraveonline.com In another study on Angiotensin II antagonists, the best 2D-QSAR model had an r² of 0.8940, a q² of 0.7648, and an external predictive ability (pred_r²) of 0.8177. researchgate.net Similarly, Hologram QSAR (HQSAR) models, which use 2D fragment fingerprints, have demonstrated significant predictive capability for cholinesterase inhibitors, with q² values as high as 0.904. nih.gov The development of robust and predictive ligand-based and structure-based statistical models is crucial for driving the design of new therapeutic agents. nih.gov
Table 2: Predictive Performance of Various QSAR Models for Biphenyl Analogues
| Biphenyl Analogue Series | QSAR Method | Internal Validation (q²) | External Validation (pred_r²) | Reference |
|---|---|---|---|---|
| Biphenyl Carboxamides (Analgesic) | 2D-QSAR (MLR) | Not Reported | 0.7217 | medcraveonline.com |
| Imidazo Pyridine Derivatives (AT1 Antagonist) | 2D-QSAR (SA-PCR) | 0.7648 | 0.8177 | researchgate.net |
| Imidazo Pyridine Derivatives (AT1 Antagonist) | k-Nearest Neighbor (kNN) | 0.7637 | 0.7143 | researchgate.net |
| Potential MGMT Inactivators | q-RASAR-Full model | 0.7387–0.7449 | 0.7528 | nih.gov |
Mechanistic Probes for Molecular Target Interactions
Understanding how biphenyl derivatives interact with their molecular targets at a mechanistic level provides invaluable insights for rational drug design. These studies often involve investigating enzyme inhibition kinetics, binding modes, and effects on cellular pathways.
Biphenyl derivatives have been identified as inhibitors of several key enzymes, and studies have elucidated their mechanisms of action.
Fatty Acid Amide Hydrolase (FAAH): This enzyme degrades fatty acid amides like the endocannabinoid anandamide. mdpi.com Alkylcarbamic acid biphenyl-3-yl esters are a class of FAAH inhibitors that are thought to function by carbamoylating the enzyme's active site. acs.org FAAH uniquely utilizes a catalytic triad (B1167595) of two serine residues (Ser217 and Ser241) and one lysine (B10760008) (Lys142). acs.org The orientation of the inhibitor within the enzyme's binding channel is critical for potent inhibition. acs.org Pharmacological inhibition of FAAH can lead to anti-inflammatory effects. mdpi.com
Urease: This nickel-containing enzyme hydrolyzes urea (B33335) and is a target for treating infections by ureolytic bacteria, such as Helicobacter pylori. nih.govnih.gov Urease inhibitors can be classified as active site-directed or mechanism-based. researchgate.net Many inhibitors interact with the two nickel ions in the active site. researchgate.net For example, bis-Schiff bases of benzyl (B1604629) phenyl ketone have shown excellent urease inhibitory activity, with IC₅₀ values comparable to the standard inhibitor thiourea (B124793). nih.gov
Angiotensin-II Receptor: Biphenyl derivatives are famously used as angiotensin II receptor blockers (ARBs) for treating hypertension. nih.gov These nonpeptide antagonists bind to the Angiotensin II type 1 (AT1) receptor. nih.gov Crystallographic studies have revealed that anionic groups on the ARB, such as a biphenyl tetrazole or a carboxylate, form critical salt bridges with the cationic guanidino sidechain of residue R167 in the receptor. nih.gov Additionally, a hydroxyl group on the receptor can form a hydrogen bond with a nitrogen atom on the inhibitor's imidazole (B134444) ring. nih.gov
Table 3: Inhibition Mechanisms of Biphenyl Analogues on Various Enzymes
| Enzyme/Receptor Target | Biphenyl Analogue Class | Mechanism of Action | Key Interactions/Residues |
|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | Biphenyl-3-yl alkylcarbamates | Irreversible; carbamoylation of the active site serine. acs.org | Catalytic triad (Ser217, Ser241, Lys142). acs.org |
| Urease | Bis-Schiff bases | Competitive or non-competitive inhibition. | Interaction with Ni(II) ions in the active site. researchgate.net |
| Angiotensin II Type 1 (AT1) Receptor | Biphenyl tetrazoles (e.g., Losartan analogues) | Competitive antagonism. mdpi.com | Salt bridges with R167; H-bonds with Y35. nih.gov |
Beyond direct enzyme inhibition, biphenyl derivatives can modulate various cellular pathways. Biphenyl compounds exhibit a wide range of biological activities, including antibacterial, antioxidant, and cytotoxic effects. researchgate.net For instance, FAAH inhibition by compounds like URB597 can modulate the polarization of microglia, the brain's immune cells. mdpi.com This involves promoting an anti-inflammatory phenotype, which could be beneficial in neurodegenerative diseases like Alzheimer's. mdpi.com Other biphenyl-based compounds act as negative allosteric modulators of NMDA receptors, which are crucial for excitatory neurotransmission in the brain, suggesting potential applications for central nervous system disorders. nih.gov The synthesis of conformationally restricted biphenyl derivatives has also been explored to create antagonists for the Angiotensin II receptor, which can affect physiological processes like muscle contraction. nih.gov
Impact of Positional Isomerism and Substituent Variation on Molecular Recognition
The precise placement of substituents on the biphenyl core (positional isomerism) and the nature of those substituents dramatically influence molecular recognition and biological activity.
Studies on biphenyl antimicrobial peptidomimetic amphiphiles have shown that positional isomers can have vastly different efficacies. nih.govnih.gov For example, moving the substituents around the biphenyl core resulted in significant changes in activity against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.gov The 3,2'-isomer exhibited a 4- to 8-fold increase in antibacterial activity compared to other isomers, highlighting how molecular shape impacts biological function. nih.govnih.gov
Table 4: Effect of Positional Isomerism on Antimicrobial Activity (MIC, µg/mL)
| Compound (Isomer) | P. aeruginosa | E. coli | A. baumannii |
|---|---|---|---|
| Compound 1 (2,2'-isomer) | 16 | 8 | 16 |
| Compound 2 (2,3'-isomer) | 8 | 8 | 4 |
| Compound 3 (2,4'-isomer) | 16 | 8 | 4 |
| Compound 4 (3,2'-isomer) | 2 | 2 | 8 |
| Compound 7 (4,3'-isomer) | 16 | 8 | 4 |
Data adapted from studies on biphenyl antimicrobial peptidomimetic amphiphiles. nih.govnih.gov
Substituent variation is equally critical. In the development of Angiotensin II antagonists, it was found that the presence of 2',6'-dimethoxy substituents on the biphenyl moiety significantly decreased the compound's affinity for the receptor. nih.gov This demonstrates that steric hindrance from bulky groups near the biphenyl linkage can disrupt the optimal conformation required for binding. Conversely, the introduction of specific functional groups, such as a carboxyl group at the C-2 position of an imidazole ring attached to the biphenyl moiety, can enhance binding affinity compared to established drugs like Losartan. mdpi.com The effective size and electronic nature of substituents, such as trifluoromethyl versus isopropyl, can also substantially alter the molecule's interaction with its target. researchgate.net
Environmental Behavior and Degradation Pathways of Biphenyl Derivatives
Assessment of Biodegradation Potential and Mechanisms
The biodegradation of biphenyl (B1667301) derivatives is largely dependent on the enzymatic activities of microorganisms. For [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-, its degradation is anticipated to proceed through pathways observed for other aromatic amines and biphenyls. The presence of amino, hydroxyl, and methyl groups on the biphenyl structure influences its susceptibility to microbial attack.
Bacteria capable of degrading aromatic compounds often employ dioxygenase enzymes to initiate the cleavage of the aromatic rings. In the case of biphenyls, this typically involves the hydroxylation of the aromatic ring to form dihydrodiols, which are then further metabolized. For instance, the degradation of 4-aminobiphenyl (B23562) can be initiated by such enzymatic action. It is plausible that microorganisms could utilize a similar mechanism for [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-, targeting one of the biphenyl rings for initial oxidation.
The amino group introduces another potential site for microbial transformation. Deamination, the removal of the amino group, is a common step in the degradation of aromatic amines. This can occur either before or after the cleavage of the aromatic ring. The resulting intermediates, which may include hydroxylated or carboxylated biphenyls, would then enter central metabolic pathways. For example, the degradation of some monocyclic aromatic amines proceeds via deamination to form catechols, which are then subject to ring cleavage.
Environmental Persistence and Distribution Profiling
The environmental persistence of a chemical is its ability to resist degradation, and it is a key factor in determining its potential for long-term environmental impact. For [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-, its persistence will be governed by a combination of its chemical properties and environmental conditions.
The biphenyl structure itself is known for its stability and resistance to degradation, as evidenced by the persistence of polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs). nih.govnih.govpops.int These compounds can persist in the environment for long periods, accumulating in soil, sediments, and biota. The persistence of these compounds is often linked to their low water solubility and high affinity for organic matter. nih.govrsc.orgacs.org
For [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-, the presence of polar functional groups (amino and hydroxyl) would likely increase its water solubility compared to unsubstituted biphenyl, potentially affecting its distribution and bioavailability. However, the biphenyl backbone still contributes to its lipophilicity, suggesting a tendency to partition to soil and sediment organic carbon.
To illustrate the potential environmental persistence, we can look at data for a structurally related compound, 3-Amino-4-methylbiphenyl. The following table presents predicted environmental fate parameters for this compound, which can serve as an estimate for the behavior of [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-. It is important to note that these are predicted values for a different, though related, chemical.
| Property | Predicted Value | Unit |
|---|---|---|
| Soil Adsorption Coefficient (Koc) | 1.70e+3 | L/kg |
| Ready Biodegradability | 0.00 | Binary (0/1) |
| Fish Biotransformation Half-Life (Km) | 0.525 | days |
| Atmospheric Hydroxylation Rate | 2.34e-11 | cm³/molecule·sec |
| Bioconcentration Factor | 49.5 | L/kg |
| Biodegradation Half-Life | 8.91 | days |
The high soil adsorption coefficient (Koc) for 3-Amino-4-methylbiphenyl suggests a strong tendency to bind to soil and sediment, which would limit its mobility in the environment but could also contribute to its persistence in these compartments. The predicted lack of ready biodegradability also points towards potential persistence.
Photodegradation and Other Abiotic Transformation Processes
In addition to biodegradation, abiotic processes such as photodegradation can contribute to the transformation of chemical compounds in the environment. For [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-, photodegradation would likely involve the absorption of ultraviolet (UV) radiation, leading to chemical reactions that alter its structure.
The presence of aromatic rings and functional groups like amino and hydroxyl groups in the molecule suggests that it will absorb UV light. This absorption can lead to direct photolysis, where the molecule is broken down by the energy of the light. Alternatively, indirect photodegradation can occur, where other substances in the environment, known as photosensitizers, absorb light and then transfer that energy to the target compound, initiating its degradation.
The photodegradation of aromatic amines and phenols has been studied, and these studies can provide insights into the potential fate of [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-. For example, the photodegradation of aniline (B41778) derivatives can be influenced by factors such as pH and the presence of photocatalysts like titanium dioxide (TiO2). sid.irresearchgate.net In aqueous environments, the reaction with hydroxyl radicals (•OH), which are highly reactive species generated by photochemical processes, is a major pathway for the degradation of many organic pollutants, including phenols. nih.govnih.gov
The rate of photodegradation will depend on various factors, including the intensity of sunlight, the depth in the water column, and the presence of other substances that can either promote or inhibit the process. The degradation products of photodegradation can be numerous and may themselves be of environmental concern.
Analytical Methodologies for Environmental Monitoring of Biphenyl Compounds
The detection and quantification of biphenyl derivatives in environmental samples are essential for assessing their distribution and persistence. A variety of analytical techniques are available for this purpose, with the choice of method depending on the specific compound, the environmental matrix (e.g., water, soil, air), and the required sensitivity.
For compounds like [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-, which have a semi-volatile nature, gas chromatography-mass spectrometry (GC-MS) is a commonly used and powerful analytical tool. nih.govscielo.br This technique separates the components of a mixture in the gas phase and then detects them based on their mass-to-charge ratio, providing both qualitative and quantitative information.
High-performance liquid chromatography (HPLC) is another versatile technique that is well-suited for the analysis of polar and non-volatile compounds. scielo.brresearchgate.net For [1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-, reversed-phase HPLC with a suitable detector, such as a diode-array detector (DAD) or a mass spectrometer (MS), would likely be an effective method.
Sample preparation is a critical step in the analytical process to isolate the target compound from the complex environmental matrix and to concentrate it to a level that can be detected. Common sample preparation techniques for biphenyl derivatives in water and soil samples include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). env.go.jpusgs.gov
The following table summarizes the key steps and techniques involved in the environmental monitoring of biphenyl compounds.
| Analytical Step | Techniques | Description |
|---|---|---|
| Sample Collection | Grab sampling, passive sampling | Collection of representative samples from water, soil, sediment, or air. |
| Extraction | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Soxhlet Extraction | Isolation of the target analyte from the sample matrix. |
| Clean-up | Column chromatography, Gel permeation chromatography (GPC) | Removal of interfering compounds from the sample extract. |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or MS detection | Separation, identification, and quantification of the target analyte. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
